molecular formula C5H7N7O4 B14548106 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide CAS No. 62063-00-7

4-Nitro-1H-pyrazole-3,5-dicarbohydrazide

Cat. No.: B14548106
CAS No.: 62063-00-7
M. Wt: 229.15 g/mol
InChI Key: FRBZDWBXZQUORS-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3,5-dicarbohydrazide is a chemical compound with the molecular formula C5H6N6O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide typically involves the reaction of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazole-3,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Nitro-1H-pyrazole-3,5-dicarbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The hydrazide groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole-3,5-dicarboxylic acid: A precursor in the synthesis of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide.

    4-Amino-3,5-dinitropyrazole: A compound with similar structural features but different functional groups.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both nitro and carbohydrazide groups in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62063-00-7

Molecular Formula

C5H7N7O4

Molecular Weight

229.15 g/mol

IUPAC Name

4-nitro-1H-pyrazole-3,5-dicarbohydrazide

InChI

InChI=1S/C5H7N7O4/c6-8-4(13)1-3(12(15)16)2(11-10-1)5(14)9-7/h6-7H2,(H,8,13)(H,9,14)(H,10,11)

InChI Key

FRBZDWBXZQUORS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)NN)C(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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